

Synthesis of 2-Amino-4-chloro-6-nitrophenol: A Technical Guide

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Compound of Interest					
Compound Name:	2-Amino-4-chloro-6-nitrophenol				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for **2-Amino-4-chloro-6-nitrophenol** (CAS No. 6358-08-3), an important intermediate in the manufacturing of dyes and potentially in pharmaceutical and agrochemical research.[1] This document details two plausible synthetic routes, including proposed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale preparation.

Core Compound Data

Identifier	Value	Reference
IUPAC Name	2-Amino-4-chloro-6-nitrophenol	[2]
CAS Number	6358-08-3	[2]
Molecular Formula	C6H5CIN2O3	[2]
Molecular Weight	188.57 g/mol	[2][3]
Melting Point	152 °C (306 °F)	[2]
Appearance	Solid	[2]

Pathway 1: Electrophilic Nitration of 4-chloro-2-aminophenol



This pathway introduces a nitro group onto the 4-chloro-2-aminophenol backbone. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aromatic ring. The hydroxyl and amino groups are strongly activating and ortho-, paradirecting, while the chloro group is deactivating but also ortho-, para-directing. The nitration is expected to occur at the position para to the hydroxyl group and ortho to the amino group.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted phenols.[4]

Materials and Equipment:

- 4-chloro-2-aminophenol
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Dichloromethane (or other suitable organic solvent)
- Crushed Ice
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
- · Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 4-chloro-2-aminophenol in 50 mL of a suitable solvent like dichloromethane.
- Cool the flask in an ice-water bath to 0-5 °C.



- Slowly add 20 mL of concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
- Prepare the nitrating mixture by carefully adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of 4-chloro-2-aminophenol over a period of 30-45 minutes, maintaining the reaction temperature at 0-5 °C.
- After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional
 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.
- Separate the organic layer and extract the aqueous layer twice with 30 mL portions of dichloromethane.
- Combine the organic extracts and wash with cold water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- The crude **2-Amino-4-chloro-6-nitrophenol** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

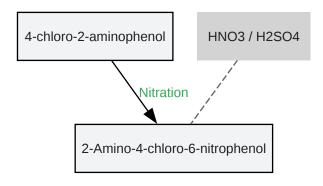
Quantitative Data for Pathway 1 (Expected)



Reactant/Prod uct	Molecular Weight (g/mol)	Moles (mol)	Mass (g)	Expected Yield (%)
4-chloro-2- aminophenol	143.57	0.069	10	-
2-Amino-4- chloro-6- nitrophenol	188.57	-	-	60-70%

Note: Yields are estimated based on similar nitration reactions.

Visualization of Pathway 1



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Caption: Electrophilic nitration of 4-chloro-2-aminophenol.

Pathway 2: Nucleophilic Aromatic Substitution of 2,4-dichloro-6-nitrophenol

This synthetic route involves the selective amination of 2,4-dichloro-6-nitrophenol. The strong electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic attack by ammonia. The substitution is expected to occur at the chlorine atom ortho to the nitro group and para to the hydroxyl group.

Experimental Protocol



This proposed protocol is based on the amination of similar chloronitrophenol compounds.[5]

Materials and Equipment:

- 2,4-dichloro-6-nitrophenol
- Aqueous Ammonia (28-30%)
- Copper(I) oxide (optional, as catalyst)
- Autoclave or a sealed reaction vessel
- Standard laboratory glassware
- · Magnetic stirrer and heating mantle

Procedure:

- Place 10 g of 2,4-dichloro-6-nitrophenol and 100 mL of concentrated aqueous ammonia into a high-pressure autoclave.
- (Optional) Add a catalytic amount of copper(I) oxide to facilitate the reaction.
- Seal the autoclave and heat the mixture to 100-120 °C with stirring.
- Maintain the reaction at this temperature for 8-12 hours. The internal pressure will increase
 due to the heating of the aqueous ammonia.
- After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
- Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with cold water until the washings are neutral, and dry the solid.
- The crude **2-Amino-4-chloro-6-nitrophenol** can be purified by recrystallization.



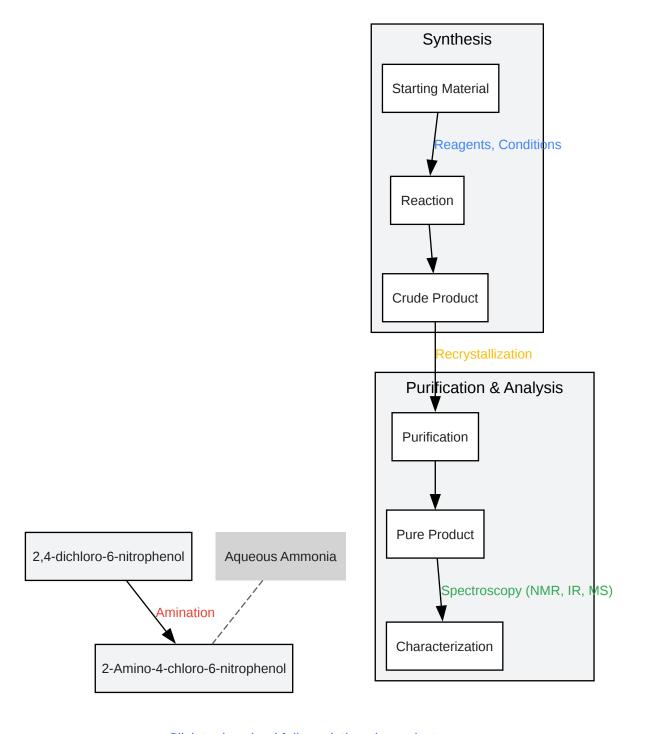
Quantitative Data for Pathway 2

Reactant/Prod uct	Molecular Weight (g/mol)	Moles (mol)	Mass (g)	Expected Yield (%)
2,4-dichloro-6- nitrophenol	208.01	0.048	10	-
2-Amino-4- chloro-6- nitrophenol	188.57	-	-	70-80%

Note: Yields are estimated based on analogous amination reactions of activated aryl halides.

Visualization of Pathway 2





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